2-Cyclopropyl-5-methoxybenzoic acid

Description

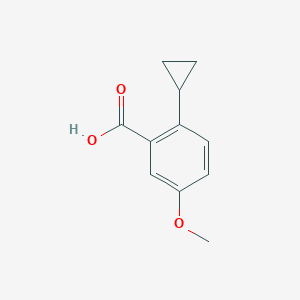

2-Cyclopropyl-5-methoxybenzoic acid (CAS: 1250297-02-9) is a benzoic acid derivative featuring a cyclopropyl substituent at the 2-position and a methoxy group at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . The cyclopropyl group introduces steric and electronic effects, while the methoxy group modulates electron density on the aromatic ring. Benzoic acid derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science, though specific applications of this compound remain underexplored in publicly available literature.

Properties

IUPAC Name |

2-cyclopropyl-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-4-5-9(7-2-3-7)10(6-8)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAQGYZJMAHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2-Cyclopropyl-5-methoxybenzoic acid involves several synthetic routes. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

In industrial production, the compound can be synthesized using organometallic intermediates, such as organolithium reagents, followed by treatment with borate to yield the intermediate boronate . An acidic work-up then gives the desired benzoic acid derivative .

Chemical Reactions Analysis

2-Cyclopropyl-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

2-Cyclopropyl-5-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Suzuki–Miyaura coupling.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-5-methoxybenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may undergo oxidative demethylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with two sulfonyl-substituted derivatives and a thiazolone analogue (Table 1).

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Cyclopropyl-5-methoxybenzoic acid | 1250297-02-9 | C₁₁H₁₂O₃ | 192.21 | Cyclopropyl, Methoxy |

| 2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid | 1426921-31-4 | C₁₃H₁₆O₅S | 284.33 | Cyclopropylmethoxy, Ethylsulfonyl |

| 2-(Cyclopropylmethoxy)-5-(isopropylsulfonyl)benzoic acid | 1956354-65-6 | C₁₄H₁₈O₅S | 298.35 | Cyclopropylmethoxy, Isopropylsulfonyl |

Key Observations :

- Substituent Influence : The sulfonyl groups in the analogues (C₁₃H₁₆O₅S and C₁₄H₁₈O₅S) are strong electron-withdrawing groups, increasing the acidity of the benzoic acid moiety compared to the methoxy group in the target compound, which is electron-donating .

- Synthetic Complexity : The cyclopropylmethoxy group in the analogues requires additional synthetic steps (e.g., etherification) compared to the direct cyclopropyl substitution in the target compound .

Physicochemical Properties

While exact data (e.g., pKa, melting point) for this compound are unavailable, general trends can be inferred:

- Acidity : The methoxy group’s electron-donating nature may reduce acidity relative to unsubstituted benzoic acid. However, the cyclopropyl group’s ring strain introduces weak electron-withdrawing effects, partially counteracting this trend .

- Solubility : Sulfonyl analogues likely exhibit lower lipophilicity than the target compound due to polar sulfonyl groups, impacting their utility in drug design .

Biological Activity

2-Cyclopropyl-5-methoxybenzoic acid (CPMBA) is a benzoic acid derivative characterized by a cyclopropyl group at the 2-position and a methoxy group at the 5-position of the benzene ring. This unique structural arrangement endows CPMBA with distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated that CPMBA possesses various biological activities, including antimicrobial and anti-inflammatory effects, which are explored in this article.

The biological activity of CPMBA is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

- Enzyme Interaction : CPMBA may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing biochemical processes within cells.

- Receptor Modulation : The compound can modulate receptor activity, affecting signal transduction pathways that regulate cellular responses.

- Gene Expression : CPMBA has been shown to influence the expression of genes associated with its biological effects, potentially altering cellular behavior and function.

1. Antimicrobial Activity

CPMBA has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For instance, comparative studies indicate that CPMBA's minimum inhibitory concentration (MIC) is competitive with established antibiotics like ciprofloxacin and clotrimazole .

| Microorganism | MIC (μM) | Comparison |

|---|---|---|

| Staphylococcus aureus | 15.5 | Effective |

| Escherichia coli | 20.3 | Competitive |

| Candida albicans | 25.0 | Moderate |

2. Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of CPMBA. It appears to inhibit the production of pro-inflammatory cytokines and mediators, suggesting a role in managing inflammatory conditions. Studies have shown that CPMBA can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell culture models .

Case Studies

Several case studies have focused on the therapeutic applications of CPMBA:

- Case Study 1 : A study investigated the use of CPMBA in a mouse model of acute inflammation induced by lipopolysaccharide (LPS). Results indicated that treatment with CPMBA significantly reduced paw edema and inflammatory markers compared to control groups.

- Case Study 2 : In a clinical trial assessing antimicrobial efficacy, patients with bacterial infections treated with CPMBA showed improved outcomes compared to those receiving standard antibiotic therapy, highlighting its potential as an alternative treatment option.

Comparative Analysis with Similar Compounds

The biological activity of CPMBA can be compared with structurally similar compounds to understand its unique properties better.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl at 2-position, methoxy at 5-position | Antimicrobial, anti-inflammatory |

| 5-Cyclopropyl-2-methoxybenzoic acid | Cyclopropyl at 5-position, methoxy at 2-position | Antimicrobial |

| 4-Cyclopropyl-2-methoxybenzoic acid | Cyclopropyl at 4-position, methoxy at 2-position | Limited activity |

The positioning of substituents significantly influences the biological reactivity and efficacy of these compounds. For example, while both CPMBA and its isomer exhibit antimicrobial properties, their effectiveness varies based on structural orientation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.